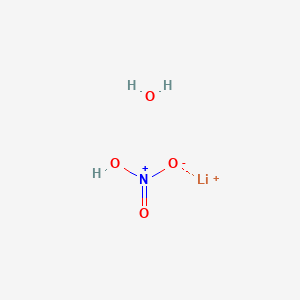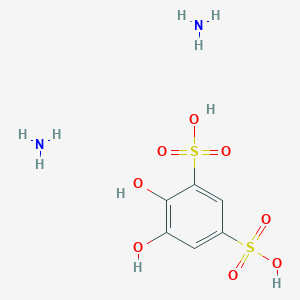
Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate is an organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by the presence of an ethyl ester group, a hydrazino group, and a thioxomethyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-(aminothioxomethyl)hydrazino)-2-methylbut-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product.
-
Step 1: Synthesis of Intermediate Hydrazine Derivative
Reactants: Hydrazine hydrate and an appropriate aldehyde or ketone.
Conditions: The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
-
Step 2: Formation of Thioxomethyl Group
Reactants: The hydrazine derivative from Step 1 and carbon disulfide.
Conditions: The reaction is conducted in the presence of a base such as sodium hydroxide, typically at room temperature.
-
Step 3: Esterification
Reactants: The thioxomethyl hydrazine derivative and ethyl chloroformate.
Conditions: The reaction is
特性
IUPAC Name |
ethyl (Z)-3-(2-carbamothioylhydrazinyl)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-4-13-7(12)5(2)6(3)10-11-8(9)14/h10H,4H2,1-3H3,(H3,9,11,14)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRBAUQGHBWXBW-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)NNC(=S)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\NNC(=S)N)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride](/img/structure/B6313753.png)
![Chloro[diphenyl(3-sulfonatophenyl)phosphine]gold(I), sodium salt hydrate, 98%](/img/structure/B6313759.png)

![methyl 2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoro-2-(methanesulfonamido)propanoate](/img/structure/B6313783.png)

![methyl 2-(benzenesulfonamido)-2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoropropanoate](/img/structure/B6313791.png)







